(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-7-9-17(10-8-15)21-20(22)14-12-18-11-13-19(23-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,21,22)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCJTCOSQFWPX-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 303.361 g/mol
- Structural Features : The compound consists of a furan ring substituted with a phenyl group and an acrylamide moiety, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial as it modulates neurotransmitter release and influences various neurological processes.
Anxiolytic Activity
A study highlighted that a closely related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, acts as a positive allosteric modulator of α7 nAChRs, producing anxiolytic-like effects in murine models. Key findings include:
- Dosage Effects : The compound exhibited anxiolytic-like activity at doses of 0.5 mg/kg in the elevated plus maze test and 1.0 mg/kg in the novelty suppressed feeding test.
- Chronic vs Acute Treatment : Chronic administration showed enhanced efficacy compared to acute treatment, indicating potential for long-term therapeutic strategies.
- Reversal of Anxiogenic Effects : The compound effectively reversed anxiety induced by nicotine, suggesting its utility in smoking cessation therapies .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Acrylamide Backbone : This is achieved through condensation reactions involving acrylonitrile derivatives.
- Introduction of the Phenylfuran Moiety : Techniques such as Suzuki-Miyaura coupling are employed to incorporate the phenylfuran group.
- Addition of the p-Tolyl Group : This is accomplished via nucleophilic substitution reactions with appropriate halide derivatives.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic | Positive allosteric modulation of α7 nAChRs; effective at low doses |
| (E)-2-cyano-N-(p-tolyl)-3-(5-phenylfuran-2-yl)acrylamide | SIRT5 Inhibition | Potential role in metabolic diseases; structural complexity aids in biological interactions |
Scientific Research Applications
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that (E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide interacts specifically with the α7 subtype of nAChRs. This interaction is significant as it modulates neurotransmitter release, influencing various neurological processes.
Key Findings :
- Anxiolytic Activity : A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has demonstrated positive allosteric modulation of α7 nAChRs, leading to anxiolytic-like effects in murine models. The compound showed efficacy at doses of 0.5 mg/kg in the elevated plus maze test and 1.0 mg/kg in the novelty suppressed feeding test.
- Chronic vs Acute Treatment : Chronic administration resulted in enhanced efficacy compared to acute treatment, suggesting potential for long-term therapeutic strategies.
- Reversal of Anxiogenic Effects : The compound effectively reversed anxiety induced by nicotine, indicating its utility in smoking cessation therapies.
Comparative Analysis with Related Compounds
To better understand the biological activity and potential applications of this compound, a comparative analysis with related compounds is provided below:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic | Positive allosteric modulation of α7 nAChRs; effective at low doses |
| (E)-2-cyano-N-(p-tolyl)-3-(5-phenylfuran-2-yl)acrylamide | SIRT5 Inhibition | Potential role in metabolic diseases; structural complexity aids interactions |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key structural differences among analogs lie in the heterocyclic ring (furan vs. thiophene) and substituents (methyl, phenyl). These modifications impact lipophilicity (LogP) and brain permeability (LogBBB), critical factors for central nervous system activity.
Table 1: Structural and Physicochemical Comparison
Notes:
Pharmacological Activity
Receptor Modulation
α7 nAChR :
- PAM-2 : Potentiates α7 nAChR (EC₅₀ = 12 µM; Emax = 135%) .
- DM497 : Weaker potentiation (EC₅₀ = 86 µM) but higher efficacy (Emax = 196%) .
- DM490 : Acts as a negative allosteric modulator (IC₅₀ = 15.1 µM) .
- Target Compound : Hypothesized to show enhanced α7-PAM activity due to phenyl group improving receptor interactions.
α9α10 nAChR and CaV2.2 Channels :
Table 2: Receptor Activity Profiles
| Compound | α7 nAChR Modulation | α9α10 nAChR IC₅₀ (µM) | CaV2.2 IC₅₀ (µM) |
|---|---|---|---|
| PAM-2 | PAM (EC₅₀ = 12 µM) | 174 | 89 |
| DM497 | PAM (EC₅₀ = 86 µM) | 340 | Minimal |
| DM490 | NAM (IC₅₀ = 15 µM) | 41 | 93 |
| Target Compound | Predicted PAM | Unknown | Unknown |
In Vivo Antinociceptive Effects
- DM497 : Reduces oxaliplatin-induced neuropathic pain at 10 mg/kg (acute) via α7-PAM activity .
- DM490: Antagonizes DM497’s effects at 30 mg/kg without intrinsic antinociceptive activity .
- PAM-2 : Effective at 3 mg/kg in streptozotocin-induced pain models .
- Target Compound : Expected to require lower doses than DM497 due to enhanced lipophilicity and receptor affinity.
Mechanistic Insights
- α7 nAChR Potentiation: The primary mechanism for antinociception in DM497 and PAM-2 involves reducing neuroinflammation in glial cells and dorsal root ganglia .
- Peripheral vs. Central Action : Despite high brain permeability, DM497’s effects are likely peripheral, targeting immune cells and neurons .
- Structural-Activity Relationship (SAR) :
- Thiophene (DM497) increases LogP but reduces α7 potency compared to PAM-2.
- N-methylation (DM490) converts PAM activity to NAM, highlighting the critical role of the amide group .
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide, and how can its purity be validated?
The synthesis typically involves a condensation reaction between α-bromoacrylic acid derivatives and aromatic amines under controlled conditions. For example, similar acrylamides are synthesized by reacting α-bromoacrylic acid with p-toluidine in ice-cooled DMF with EDCI as a coupling agent, followed by purification via column chromatography . Purity is validated using nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. Melting point determination and thin-layer chromatography (TLC) with appropriate Rf values further confirm structural integrity .
Q. How is the stereochemical configuration (E/Z) of this acrylamide confirmed experimentally?
The E-configuration is confirmed via ¹H NMR by observing coupling constants (J ≈ 15–16 Hz) between the α- and β-protons of the acrylamide moiety, consistent with trans-vinylic protons. X-ray crystallography or NOESY experiments may also resolve ambiguities in complex cases .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural motifs, such as the furan and p-tolyl groups?
- ¹H NMR : Aromatic protons of the 5-phenylfuran-2-yl group appear as distinct multiplet signals between δ 7.2–7.8 ppm, while the p-tolyl methyl group resonates as a singlet near δ 2.3 ppm .
- IR Spectroscopy : Stretching vibrations for the acrylamide carbonyl (C=O) are observed near 1680 cm⁻¹, and furan C-O-C asymmetric stretches appear at ~1265 cm⁻¹ .
- MS : Molecular ion peaks ([M+H]⁺) align with the exact mass (e.g., 356.43 g/mol for analogous structures) .
Advanced Research Questions
Q. How does this compound modulate α7 nicotinic acetylcholine receptors (α7 nAChRs), and what experimental approaches validate its mechanism?
This compound (referred to as PAM-2 in some studies) acts as a positive allosteric modulator (PAM) of α7 nAChRs, enhancing receptor activation without directly binding the orthosteric site. Electrophysiological assays (e.g., patch-clamp) in HEK293 cells expressing α7 nAChRs demonstrate potentiation of acetylcholine-induced currents. Mutational analysis of transmembrane domains (e.g., β+/α− and γ+/β− interfaces) reveals critical binding residues, with EC₅₀ values calculated via concentration-response curves .
Q. What conflicting data exist regarding its activity at γ-aminobutyric acid type A receptors (GABAARs), and how can these contradictions be resolved?
While PAM-2 potentiates GABAARs at the β+/α− interface, structural analogs like DM490 ((E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide) exhibit antagonistic effects due to methyl substitution at the amide nitrogen. To resolve contradictions, comparative studies using radioligand displacement assays (e.g., [³H]muscimol binding) and site-directed mutagenesis should be conducted to map subtype-specific interactions .
Q. How do structural modifications (e.g., furan vs. thiophene substitution) influence its antinociceptive and pro-cognitive efficacy?
Replacing the furan with a thiophene (e.g., DM497) enhances antinociceptive activity in murine models, likely due to increased lipophilicity and receptor affinity. However, DM490 reduces DM497’s efficacy via competitive modulation at α7 nAChRs, highlighting the need for pharmacokinetic profiling (e.g., logP, plasma protein binding) and behavioral assays (e.g., Morris water maze for cognition) to optimize substituent effects .
Q. What in vitro assays are suitable for evaluating its antioxidant potential, and how do results correlate with structural features?
The nitric oxide (NO) scavenging assay quantifies antioxidant activity by measuring inhibition of nitrite formation using Griess reagent. Derivatives with electron-donating groups (e.g., methoxy or hydroxyl substituents) on the phenyl ring show enhanced NO scavenging (IC₅₀ < 50 μM), attributed to radical stabilization .
Experimental Design & Data Analysis
Q. How can researchers design mutational studies to identify critical residues for PAM-2 binding at GABAARs?
Focus on interfacial residues (e.g., β2-M286, α1-M236) in the transmembrane domain. Co-expression of wild-type and mutant subunits in Xenopus oocytes, followed by two-electrode voltage clamp recordings, can quantify potentiation efficacy. Data analysis via Schild plots or Cheng-Prusoff equations determines Ki values for binding affinity changes .
Q. What statistical approaches are recommended for analyzing contradictory in vivo efficacy data across structural analogs?
Use multivariate ANOVA to account for variables like dosing regimen, animal strain, and pharmacokinetic differences. Meta-analyses of dose-response curves (e.g., Emax, EC₅₀) across studies can identify outliers and validate structure-activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
